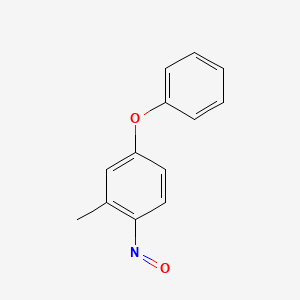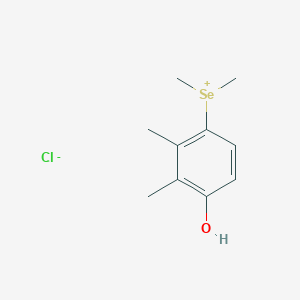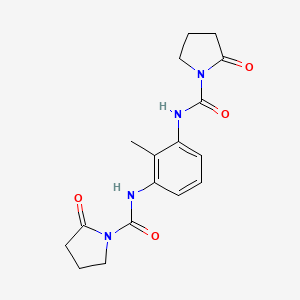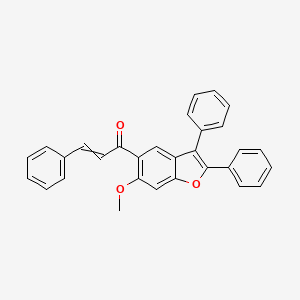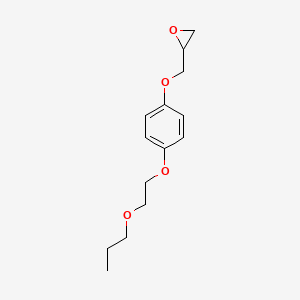![molecular formula C10H22NO6PS B14479555 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid CAS No. 67278-72-2](/img/structure/B14479555.png)
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring attached to an amine group, a phosphonomethyl group, and a sulfonic acid group. It is known for its use as a buffering agent in biochemistry due to its ability to maintain a stable pH in solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. For example, the reaction may be carried out in an aqueous medium with the addition of a base to neutralize the acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: Employed in biological assays and experiments where pH stability is crucial.
Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Applied in industrial processes that require precise pH control, such as in the production of certain chemicals and materials.
Mecanismo De Acción
The buffering action of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological and chemical research.
2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological research for its buffering capacity.
Uniqueness
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide it with distinct buffering properties and stability over a wide pH range. This makes it particularly useful in applications where precise pH control is essential.
Propiedades
Número CAS |
67278-72-2 |
|---|---|
Fórmula molecular |
C10H22NO6PS |
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
3-[cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H22NO6PS/c12-18(13,14)9-11(7-4-8-19(15,16)17)10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13,14)(H,15,16,17) |
Clave InChI |
KUFPPGMDCHKEFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CCCS(=O)(=O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


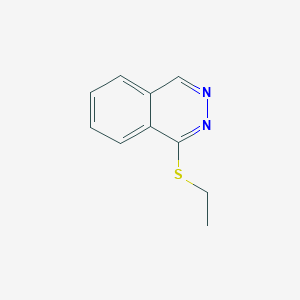
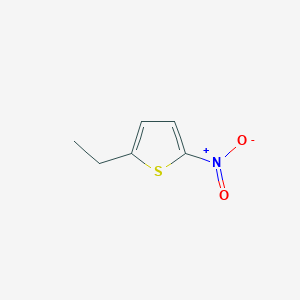
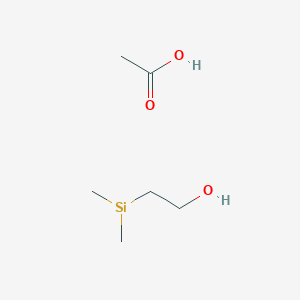
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)

